molecular formula C21H25N2+ B8667828 1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium

1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium

Cat. No.: B8667828
M. Wt: 305.4 g/mol
InChI Key: CSRGPERAJKNQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium: is a compound belonging to the class of imidazolium salts. It is characterized by the presence of two mesityl groups attached to the nitrogen atoms of the imidazole ring. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce various substituted imidazolium derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium involves its interaction with molecular targets through its imidazolium core. The compound can form stable complexes with transition metals, facilitating various catalytic processes. Additionally, its ability to disrupt microbial cell membranes contributes to its antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 1,3-Bis(2,4,6-trimethylphenyl)imidazol-1-ium stands out due to its stability and versatility in various chemical reactions. Its unique structure allows it to act as an effective ligand in coordination chemistry and catalysis, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h7-13H,1-6H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRGPERAJKNQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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